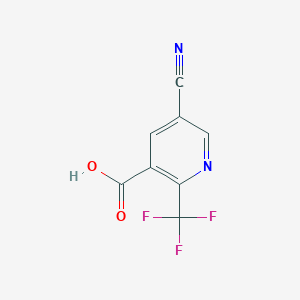
5-Cyano-2-(trifluoromethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H3F3N2O2. It is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 5-position and a trifluoromethyl group at the 2-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of an intermediate, which is then cyclized and hydrolyzed to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The raw materials used are inexpensive and easily obtainable, and the reaction conditions are designed to be simple and efficient. The intermediate products are easily separated and purified at each step, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
5-Cyano-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism by which 5-Cyano-2-(trifluoromethyl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its unique chemical properties, influencing its reactivity and interactions with other molecules. These interactions can affect various biological processes, making the compound of interest for further study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
Compared to these similar compounds, 5-Cyano-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a cyano group and a trifluoromethyl group on the pyridine ring.
Eigenschaften
CAS-Nummer |
1211537-37-9 |
|---|---|
Molekularformel |
C8H3F3N2O2 |
Molekulargewicht |
216.12 g/mol |
IUPAC-Name |
5-cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-5(7(14)15)1-4(2-12)3-13-6/h1,3H,(H,14,15) |
InChI-Schlüssel |
AGIHKLSDPMERCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
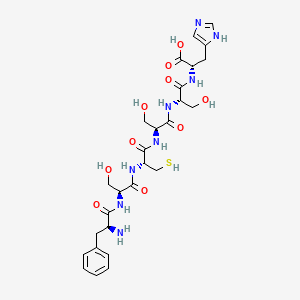

![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
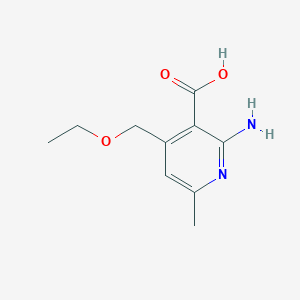

![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)

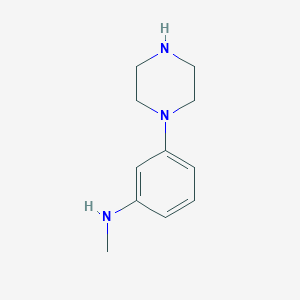
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
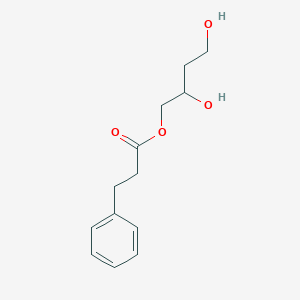
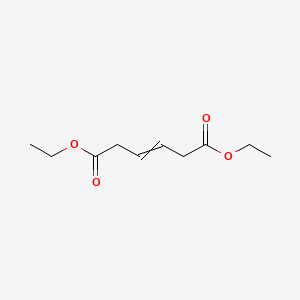
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
